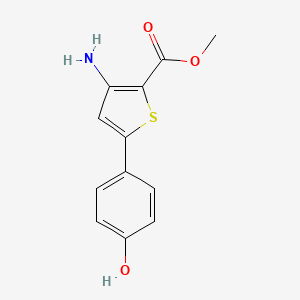
3-Amino-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid methyl ester is a compound belonging to the thiophene family, which is known for its diverse biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid methyl ester can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is scalable and provides high yields of the desired thiophene derivatives .
化学反应分析
Types of Reactions: 3-Amino-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
3-Amino-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Amino-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Methyl 3-amino-4-methylthiophene-2-carboxylate: This compound is similar in structure but has a methyl group instead of a hydroxyphenyl group.
Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate: This compound has an ethoxy group instead of a hydroxy group on the phenyl ring.
Uniqueness: 3-Amino-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid methyl ester is unique due to the presence of both an amino group and a hydroxyphenyl group, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C12H11NO3S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC 名称 |
methyl 3-amino-5-(4-hydroxyphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H11NO3S/c1-16-12(15)11-9(13)6-10(17-11)7-2-4-8(14)5-3-7/h2-6,14H,13H2,1H3 |
InChI 键 |
RSDIMORAKAVPAJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



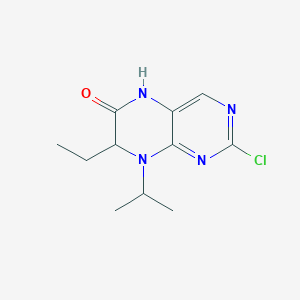

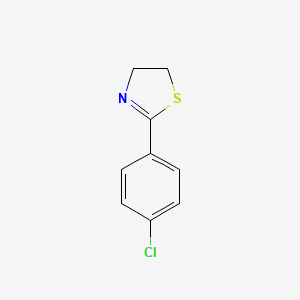
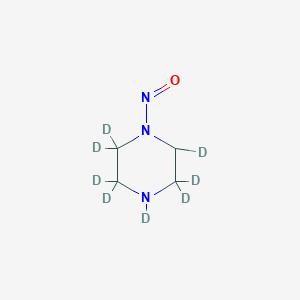
![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)
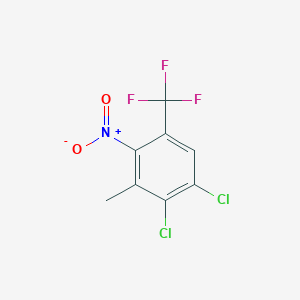
![10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13401151.png)

![5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B13401161.png)
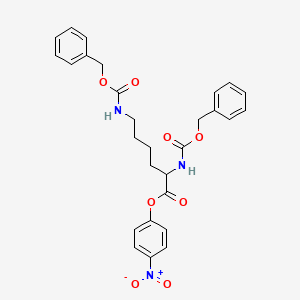

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13401188.png)
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid](/img/structure/B13401190.png)
